molecular formula C9H10N2O3 B4880766 N-(2-methoxyphenyl)ethanediamide

N-(2-methoxyphenyl)ethanediamide

Cat. No. B4880766
M. Wt: 194.19 g/mol
InChI Key: KDZULTFDTFXALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)ethanediamide, commonly known as methoxyphenamine, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of phenethylamine, which is a natural compound found in various plants and animals. Methoxyphenamine has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of methoxyphenamine is complex and involves the modulation of various neurotransmitter systems in the brain. This compound has been found to interact with dopamine, norepinephrine, and serotonin receptors, leading to changes in their activity. Methoxyphenamine has also been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
Methoxyphenamine has been found to have a wide range of biochemical and physiological effects. This compound has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. Methoxyphenamine has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased motivation and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

Methoxyphenamine has several advantages as a research tool. This compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Methoxyphenamine also has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, there are also limitations to the use of methoxyphenamine in experiments. This compound has been found to have a high potential for abuse, and its effects on the brain can be long-lasting. Therefore, caution should be taken when using methoxyphenamine in experiments.

Future Directions

There are several future directions for research on methoxyphenamine. One area of interest is the potential use of this compound as a treatment for various psychiatric disorders, such as depression and addiction. Methoxyphenamine has been found to have antidepressant and anti-addictive effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of novel compounds based on the structure of methoxyphenamine, which may have improved pharmacological properties and fewer side effects.

Scientific Research Applications

Methoxyphenamine has been used extensively in scientific research due to its ability to modulate various neurotransmitter systems in the brain. This compound has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, methoxyphenamine can increase the levels of dopamine in the brain, leading to increased motivation and reward-seeking behavior.

properties

IUPAC Name

N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-7-5-3-2-4-6(7)11-9(13)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZULTFDTFXALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.